DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid
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Overview
Description
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C10H10N2O5 It is a derivative of butanoic acid, featuring an amino group at the second position, a ketone group at the fourth position, and a nitrophenyl group attached to the fourth carbon
Preparation Methods
The synthesis of DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by amination and subsequent oxidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods aim to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in substitution reactions where the nitrophenyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
DL-2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
2-Amino-4-oxo-4-phenylbutanoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
2-Amino-4-oxo-4-(4-methoxyphenyl)butanoic acid: Contains a methoxy group instead of a nitro group, which affects its electronic properties and reaction mechanisms.
2-Amino-4-oxo-4-(4-chlorophenyl)butanoic acid:
These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting chemical and biological properties.
Properties
CAS No. |
153212-72-7 |
---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
2-amino-4-(4-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-1-3-7(4-2-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
InChI Key |
WSJGJJOHRFJSOD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
Synonyms |
DL-2-AMINO-4-(4-NITROPHENYL)-4-OXOBUTANOIC ACID |
Origin of Product |
United States |
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